(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid
CAS No.: 33019-84-0
Cat. No.: VC8414355
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33019-84-0 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C11H21NO3/c1-7(2)6-8(9(13)14)12-10(15)11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | OLZMLDKOPZADGZ-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)C(C)(C)C |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)(C)C |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid features a leucine backbone modified at the α-amino group by a pivaloyl moiety. The stereochemistry at the second carbon (C2) is specified as S-configuration, rendering the molecule chiral. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)(C)C |
| Isomeric SMILES | CC(C)CC@@HNC(=O)C(C)(C)C |
| InChIKey | OLZMLDKOPZADGZ-QMMMGPOBSA-N |
| XLogP3-AA (Predicted) | 1.9 |
The pivaloyl group introduces significant steric bulk, which may influence solubility, reactivity, and intermolecular interactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of (2S)-2-(2,2-dimethylpropanamido)-4-methylpentanoic acid typically involves acylation of L-leucine with pivaloyl chloride under basic conditions. A generalized pathway is outlined below:
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Protection of Leucine: L-leucine is dissolved in an aqueous alkaline solution (e.g., NaOH), followed by dropwise addition of pivaloyl chloride. The reaction is maintained at 0–5°C to minimize racemization.
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Acidification and Isolation: The mixture is acidified with HCl to precipitate the product, which is then purified via recrystallization or chromatography.
Reaction Scheme:
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic pivaloyl group:
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Water: Poor solubility (<1 mg/mL at 25°C) due to the non-polar tert-butyl moiety.
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Organic Solvents: Soluble in dimethyl sulfoxide (DMSO), methanol, and dichloromethane.
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.
Thermodynamic Parameters
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (Octanol-Water) | Predicted 1.9 |
Comparatively, unmodified L-leucine (CAS 328-39-2) exhibits a melting point of 293–296°C and higher water solubility (24 g/L at 25°C) , underscoring the impact of the pivaloyl modification on physicochemical behavior .
Challenges and Future Directions
Research Gaps
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Toxicity Data: No in vitro or in vivo toxicity studies are reported.
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Biological Activity: Enzymatic hydrolysis rates and metabolic fate remain uncharacterized.
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Synthetic Optimization: Scalable synthesis methods and enantiomeric purity control require development.
Recommendations for Future Work
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Conduct pharmacokinetic studies to assess absorption and metabolism.
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Explore applications in drug delivery systems, leveraging the pivaloyl group’s lipophilicity.
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Develop analytical standards for quality control in peptide synthesis.
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